molecular formula C20H16N2O B5805893 4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile

Cat. No.: B5805893
M. Wt: 300.4 g/mol
InChI Key: SMOGVAAOCKPPPV-UHFFFAOYSA-N
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Description

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is a synthetic organic compound that features an indole moiety, a cyclopropylcarbonyl group, and a benzonitrile group. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The cyclopropylcarbonyl group can be introduced through acylation reactions using cyclopropanecarbonyl chloride and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The cyclopropylcarbonyl group may enhance the compound’s binding affinity and specificity . The benzonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[3-(cyclopropylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylcarbonyl group enhances its stability and binding affinity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[[3-(cyclopropanecarbonyl)indol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c21-11-14-5-7-15(8-6-14)12-22-13-18(20(23)16-9-10-16)17-3-1-2-4-19(17)22/h1-8,13,16H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOGVAAOCKPPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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